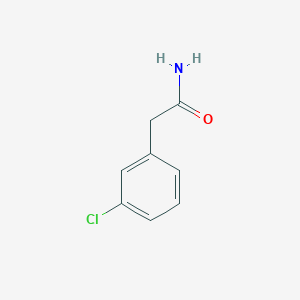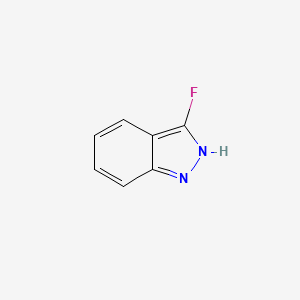
Dimetil (R)-(+)-metilsuccinato
Descripción general
Descripción
Dimethyl (R)-(+)-methylsuccinate, also known as (R)-(+)-methylsuccinic acid dimethyl ester, is a chiral molecule with a variety of uses in scientific research and laboratory experiments. It is a white to light yellow powder that is soluble in water, alcohols, and ethers, and has a melting point of approximately 60 °C. The compound has a molecular weight of 152.17 g/mol and a chemical formula of C6H10O4. Its structure consists of a methyl group attached to a succinic acid group, with the methyl group being on the R-stereocenter.
Aplicaciones Científicas De Investigación
Medicina: Síntesis de fármacos
El Dimetil (R)-(+)-metilsuccinato se utiliza en la síntesis de compuestos farmacéuticos. Sirve como precursor en la producción de FK-506, un potente inmunosupresor utilizado en el trasplante de órganos .
Química analítica: Proteómica cuantitativa
En química analítica, el etiquetado con isótopos estables de dimetilo, que implica el uso de compuestos como el this compound, se emplea para la proteómica cuantitativa. Este método permite la cuantificación precisa de los niveles de expresión de proteínas y el análisis de modificaciones postraduccionales .
Ciencias ambientales: Aplicaciones de disolventes ecológicos
Este compuesto es parte de una clase de productos químicos que se pueden utilizar como disolventes ecológicos en diversas aplicaciones ambientales. Sus derivados se están explorando por su potencial para reducir el impacto ambiental en los procesos químicos .
Tecnología alimentaria: Industria de sabores y fragancias
El this compound se utiliza en la industria de sabores y fragancias. Su proceso de esterificación es crucial para producir sabores y fragancias que se utilizan en productos alimenticios y cosméticos .
Ciencia de materiales: Producción de polímeros
En la ciencia de materiales, el this compound es un bloque de construcción para la producción ecológica de poliésteres y poliamidas, como el nailon 6,6 y el nailon 7,7. Estos materiales son vitales para el desarrollo de plásticos y fibras sostenibles .
Química industrial: Disolvente e intermedio
El compuesto se utiliza ampliamente como disolvente e intermedio en la síntesis de diversos productos químicos industriales. Sus propiedades lo hacen adecuado para aplicaciones en formulaciones de pintura, tinta y recubrimientos .
Biotecnología: Ingeniería biomolecular
El this compound está involucrado en la ingeniería biomolecular, donde se utiliza para modificar proteínas y enzimas para mejorar su estabilidad y actividad para aplicaciones industriales .
Agricultura: Estimulantes del crecimiento vegetal
En la agricultura, los derivados del this compound se investigan por su uso como estimulantes del crecimiento vegetal. Tienen el potencial de aumentar el rendimiento de los cultivos y mejorar la salud de las plantas .
Propiedades
IUPAC Name |
dimethyl (2R)-2-methylbutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-5(7(9)11-3)4-6(8)10-2/h5H,4H2,1-3H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOQJNGQQXICBY-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431434 | |
| Record name | Dimethyl (R)-(+)-methylsuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22644-27-5 | |
| Record name | Dimethyl (R)-(+)-methylsuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is enantioselective hydrogenation important for producing Dimethyl (R)-(+)-methylsuccinate?
A1: Enantioselective hydrogenation allows for the specific synthesis of the desired enantiomer, in this case, the (R)-enantiomer of Dimethyl methylsuccinate. [] This is crucial because different enantiomers of a molecule can exhibit different biological activities. Traditional chemical synthesis often results in a racemic mixture (equal amounts of both enantiomers), which may be undesirable for various applications. By utilizing a chiral catalyst immobilized on Al-MCM-41, the researchers achieved high enantioselectivity, with up to 92% ee favoring the formation of Dimethyl (R)-(+)-methylsuccinate. [] This highlights the importance of this technique in producing enantiomerically pure compounds for specific applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3R)-1-(2,2-diethoxyethyl)-3-[(4-methylphenyl)carbamoylamino]-2-oxoindol-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B1588705.png)
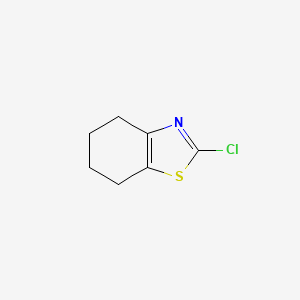

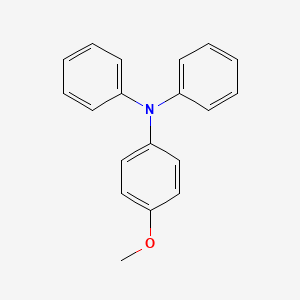


![R-Alpine-Borane;B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane](/img/structure/B1588712.png)

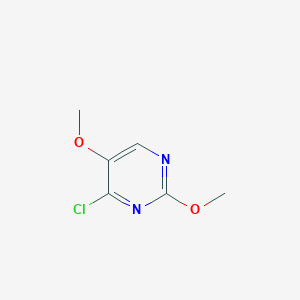
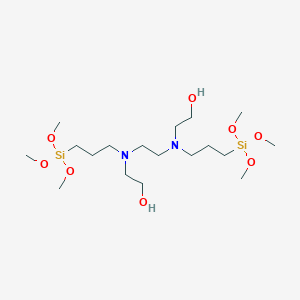
![2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine](/img/structure/B1588717.png)
